Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate typically involves the reaction of 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring and anilino group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate can be compared with similar compounds such as:
Ethyl 2-anilino-4-chloro-3-thiophenecarboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Ethyl 2-anilino-5-formyl-3-thiophenecarboxylate:
Ethyl 2-anilino-4-chloro-5-methyl-3-thiophenecarboxylate: The formyl group is replaced with a methyl group, altering its reactivity and biological activity.
This compound is unique due to the presence of both the formyl and chlorine groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-anilino-4-chloro-5-formylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-2-19-14(18)11-12(15)10(8-17)20-13(11)16-9-6-4-3-5-7-9/h3-8,16H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRULXQBQRXUBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1Cl)C=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353316 |
Source
|
Record name | Ethyl 2-anilino-4-chloro-5-formylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78267-24-0 |
Source
|
Record name | Ethyl 2-anilino-4-chloro-5-formylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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